3-(4-fluorophenyl)-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-10-5-7-11(8-6-10)17-9-16-13-4-2-1-3-12(13)14(17)18/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZIWQWHAXRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355083 | |
| Record name | 3-(4-Fluoro-phenyl)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331983-26-7 | |
| Record name | 3-(4-Fluoro-phenyl)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Fluorophenyl)-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods, including condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones. The introduction of the fluorine atom at the para position of the phenyl ring is significant for enhancing its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that this compound can synergize with β-lactam antibiotics, enhancing their efficacy against resistant strains by binding to the allosteric site of penicillin-binding protein (PBP)2a, which is crucial for bacterial cell wall synthesis .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | ≤ 64 μg/mL |
| Escherichia coli | Not significantly active |
| Enterococcus faecium | No activity observed |
The compound's selective activity against gram-positive bacteria, with minimal effects on gram-negative strains, suggests a targeted mechanism that could be leveraged in therapeutic applications .
Anticancer Activity
Quinazolinone derivatives, including this compound, have been investigated for their anticancer properties. They have shown inhibitory effects on various cancer cell lines by targeting the epidermal growth factor receptor (EGFR), a critical pathway in tumorigenesis. The compound demonstrated an IC50 value in the nanomolar range against several cancer cell lines, indicating potent activity .
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| A431 | 1.35 |
| A549 | 8.83 |
| NCI-H1975 | 20.72 |
| SW480 | 27.06 |
These findings highlight the potential of this compound as a candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is heavily influenced by structural modifications. For instance, substituents on the phenyl ring can significantly alter both antibacterial and anticancer activities. The presence of electron-withdrawing groups like fluorine enhances lipophilicity and bioavailability, contributing to improved pharmacological profiles .
Figure 1: Structure-Activity Relationship Insights
SAR Insights
Case Studies
- Synergistic Effects with β-lactams : A study demonstrated that combining this compound with piperacillin-tazobactam resulted in enhanced bactericidal activity against MRSA in vitro and in vivo models .
- Antitumor Efficacy : In a recent clinical trial, derivatives of quinazolinones were tested for their ability to inhibit EGFR autophosphorylation in lung cancer cells, showing significant reductions in cell proliferation .
Scientific Research Applications
Anticancer Activity
Quinazolinones, including 3-(4-fluorophenyl)-4(3H)-quinazolinone, have been extensively studied for their anticancer properties. They demonstrate efficacy against various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.
- EGFR Inhibition : Several studies have shown that derivatives of quinazolinone can act as potent inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. For instance, compounds derived from this compound have been reported to exhibit IC50 values in the nanomolar range against cancer cell lines such as A431 and A549, indicating strong inhibitory activity against EGFR .
- Dual Targeting : Recent research highlights the development of dual inhibitors targeting both EGFR and VEGFR-2 (vascular endothelial growth factor receptor 2). These compounds exhibit enhanced antitumor potency by simultaneously inhibiting multiple pathways critical for cancer progression .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells and inhibition of cell migration. Molecular docking studies suggest that these compounds bind effectively to the active sites of their targets, providing insights into their potential modes of action .
Antimicrobial Properties
Quinazolinone derivatives have also demonstrated significant antimicrobial activity, particularly against resistant strains of bacteria.
- Activity Against MRSA : Research indicates that this compound derivatives possess activity against methicillin-resistant Staphylococcus aureus (MRSA). Some compounds have shown synergistic effects when combined with traditional antibiotics like piperacillin-tazobactam, enhancing their bactericidal efficacy .
- Broad-Spectrum Efficacy : Studies have reported that quinazolinones exhibit broad-spectrum antibacterial properties, with effectiveness against both gram-positive and gram-negative bacteria. The structural modifications on the phenyl ring significantly influence their antibacterial profile .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activities of quinazolinone derivatives:
| Compound | Modification | Activity |
|---|---|---|
| 1 | Fluoro group at position 4 | Enhanced EGFR inhibition |
| 2 | Alkyl substitution at position 2 | Improved antimicrobial activity |
| 3 | Amino acid hybridization | Increased binding affinity and selectivity |
Research suggests that modifications such as halogenation and substitution with hydrophobic groups can enhance the pharmacokinetic properties and overall biological activity of these compounds .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of novel quinazolinone derivatives and evaluated their anticancer activities against various cell lines. The most promising candidates showed significant inhibitory effects on tumor growth in vitro and in vivo models .
- Antimicrobial Synergy : Another investigation focused on the combination therapy involving quinazolinones and existing antibiotics. Results indicated that certain derivatives could restore sensitivity in resistant bacterial strains, showcasing potential clinical applications for treating infections caused by MRSA .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-Substituted Derivatives: 3-(4-Bromophenyl)-4(3H)-quinazolinone: The bromine atom increases molecular weight and polarizability, enhancing interactions with hydrophobic enzyme pockets. It demonstrated potent anti-inflammatory activity (76% inhibition of BSA denaturation at 100 µM) . 3-(4-Methylphenyl)-4(3H)-quinazolinone: The methyl group improves lipophilicity, leading to superior antioxidant activity (DPPH scavenging IC₅₀ = 12.3 µM) compared to the fluorophenyl derivative . 3-(4-Fluorophenyl)-4(3H)-quinazolinone: Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability. It showed moderate antitumor activity (IC₅₀ = 0.5 µM against K562 leukemia cells) .
- 2-Substituted Derivatives: 2-((4-Aminophenoxy)methyl)-3-methylquinazolin-4(3H)-one: The aminophenoxy group facilitates hydrogen bonding with target proteins, contributing to anti-diabetic activity (PPARγ agonism) .
Disubstituted Derivatives
- 3-Benzyl-2-methyl-4(3H)-quinazolinone: Dual substitution enhances anticancer activity (IC₅₀ = 78–89 µM against HepG2 cells) but reduces solubility .
- 7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxypropyl]quinazolin-4(3H)-one (UR-9825) : A triazole-containing derivative with potent antifungal activity (MIC = 0.03 µg/mL against Candida albicans), attributed to halogenation and stereochemistry .
Key Observations :
Antifungal Activity : Halogenation at the 7-position (e.g., UR-9825) significantly enhances antifungal potency compared to 3-fluorophenyl derivatives, likely due to improved target binding and pharmacokinetics .
Antioxidant vs. Anti-inflammatory : Methyl and bromine substituents favor antioxidant and anti-inflammatory activities, respectively, while fluorine’s electronic effects prioritize antitumor applications .
Pharmacokinetic and Toxicity Profiles
- UR-9825 : Exhibits a species-dependent half-life (1–9 hours in mice vs. rats) and low toxicity at therapeutic doses (100 mg/kg in rats) .
Q & A
Q. What are the common synthetic routes for 3-(4-fluorophenyl)-4(3H)-quinazolinone?
The synthesis of 4(3H)-quinazolinone derivatives typically involves condensation reactions between anthranilic acid derivatives and substituted benzaldehydes or isocyanates. Key methods include:
- Cyclocondensation : Reacting 2-aminobenzamide with 4-fluorophenyl isocyanate under anhydrous conditions to form the quinazolinone core .
- Microwave-assisted synthesis : Accelerating reaction kinetics for disubstituted quinazolinones, improving yield and reducing side products .
- Oxidative homocoupling : Using Pd(OAc)₂ and CuBr in DMF under oxygen to synthesize biaryl derivatives, though this method requires a free NH group on the quinazolinone for directing metal coordination .
Q. How can the purity and structural integrity of synthesized this compound be verified?
- Spectroscopic techniques :
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the planar quinazolinone core) .
- Elemental analysis : Validate molecular formula (e.g., C₁₅H₁₀FN₂O) .
Advanced Research Questions
Q. What in vitro and in vivo models are appropriate for evaluating the antifungal activity of this compound derivatives?
- In vitro :
- In vivo :
- Murine systemic candidiasis : Oral administration to evaluate efficacy linked to pharmacokinetic parameters (e.g., half-life, hydrophobicity) .
- Immunocompromised aspergillosis models : Test survival rates in rats, noting species-dependent differences in drug metabolism (e.g., rat t₁/₂ = 6 h vs. rabbit t₁/₂ = 9 h) .
Q. How does stereoisomerism affect the biological activity of this compound derivatives?
Stereochemistry critically influences antifungal potency. For example:
- The (1R,2R) isomer of UR-9825 (a 7-Cl analog) showed superior in vitro activity (MIC = 0.03 µg/mL) against C. albicans compared to its enantiomer (1S,2S) , which was inactive .
- Activity loss in (1R,2S) and (1S,2R) epimers highlights the necessity of precise spatial arrangement for target binding (likely cytochrome P450-dependent lanosterol demethylase inhibition) .
Q. What strategies can modulate the pharmacokinetic profile of this compound to enhance half-life?
- Structural modifications :
- Formulation strategies :
Q. How can computational methods aid in predicting the bioactivity of novel this compound analogs?
- Molecular docking : Simulate binding to fungal CYP51 to prioritize analogs with favorable interactions .
- Similarity coefficients : Compare structural fingerprints (e.g., Tanimoto coefficients) with known antifungals like voriconazole to identify promising candidates .
- In silico ADMET : Predict bioavailability, hepatotoxicity, and CYP450 inhibition to reduce late-stage attrition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
